molecular formula C19H27N3O2 B2781584 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL CAS No. 1005102-28-2

1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL

Cat. No.: B2781584
CAS No.: 1005102-28-2
M. Wt: 329.444
InChI Key: SGYVGMPHVDOWDO-KEBDBYFISA-N
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Description

1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime is a complex organic compound that features an indole core, a piperidine ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the piperidine ring and the oxime group. Common reagents used in these reactions include indole-3-carbaldehyde, 2,6-dimethylpiperidine, and hydroxylamine. The reaction conditions may involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the indole core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
  • 1-(2,6-Dimethylpiperidin-1-yl)-3-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}propan-2-ol
  • (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Comparison: 1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-6-5-7-15(2)22(14)13-17(23)12-21-11-16(10-20-24)18-8-3-4-9-19(18)21/h3-4,8-11,14-15,17,23-24H,5-7,12-13H2,1-2H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYVGMPHVDOWDO-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)C=NO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)/C=N/O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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